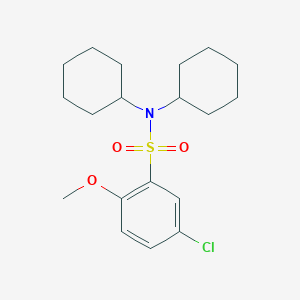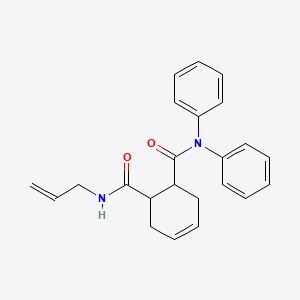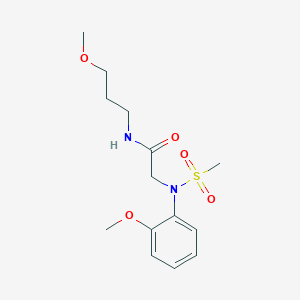
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as DMF-TEDA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMF-TEDA is a derivative of ethylenediamine and has been shown to exhibit a variety of biological activities, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and tumor growth. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been found to modulate the immune system, promoting an anti-inflammatory response.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation in animal models of arthritis and colitis. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, making it readily available for study. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been found to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have neuroprotective effects and may be a promising candidate for further study in this area. Another potential future direction is the investigation of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a treatment for viral infections, as it has been shown to exhibit anti-viral activity. Finally, the development of novel formulations of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide with improved solubility may allow for more effective administration in a variety of experimental settings.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide can be synthesized using a multi-step process involving the reaction of 2,3-dimethylbenzaldehyde with tetrahydro-2-furanmethanol to form a key intermediate. This intermediate is then reacted with ethylenediamine to produce N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. The synthesis of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-3-7-13(11(10)2)17-15(19)14(18)16-9-12-6-4-8-20-12/h3,5,7,12H,4,6,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLIVEBXROGQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)


![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)

![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)

![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)